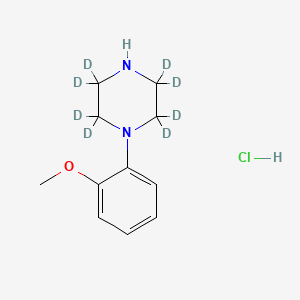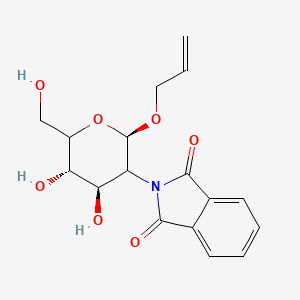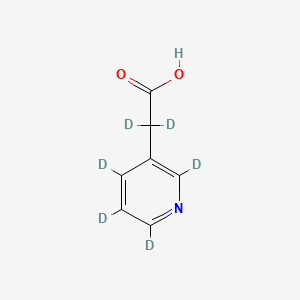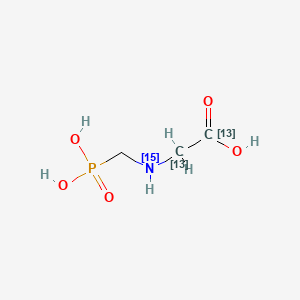
1-(2-Methoxyphenyl)piperazine-d8 Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methoxyphenyl)piperazine-d8 Hydrochloride, also known as MeOPP-d8 HCl, is a deuterated form of the psychoactive drug 1-(2-methoxyphenyl)piperazine (MeOPP). MeOPP-d8 HCl is widely used in scientific research to study the mechanism of action, biochemical and physiological effects, and potential therapeutic applications of MeOPP.
Mechanism Of Action
MeOPP acts on the serotonin receptors in the brain, specifically the 5-HT1A and 5-HT2A receptors. It acts as a partial agonist at the 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. MeOPP also acts as a partial agonist at the 5-HT2A receptor, which is involved in the regulation of perception, cognition, and consciousness. The exact mechanism of action of MeOPP is not fully understood, but it is believed to involve the modulation of serotonin neurotransmission in the brain.
Biochemical And Physiological Effects
MeOPP has been shown to have a range of biochemical and physiological effects, including the modulation of serotonin neurotransmission, the regulation of mood, anxiety, and stress, and the modulation of perception, cognition, and consciousness. MeOPP has also been shown to have potential therapeutic applications in the treatment of depression, anxiety, and other psychiatric disorders.
Advantages And Limitations For Lab Experiments
1-(2-Methoxyphenyl)piperazine-d8 Hydrochloride HCl has several advantages for use in scientific research. It is a stable and highly pure compound, making it suitable for use in a range of experiments. It also allows for the study of MeOPP without the confounding effects of non-deuterated MeOPP. However, there are also limitations to the use of 1-(2-Methoxyphenyl)piperazine-d8 Hydrochloride HCl in lab experiments. For example, it may be more expensive than non-deuterated MeOPP, and it may not be suitable for all types of experiments.
Future Directions
There are several potential future directions for research on 1-(2-Methoxyphenyl)piperazine-d8 Hydrochloride HCl. One direction is the study of its potential therapeutic applications in the treatment of depression, anxiety, and other psychiatric disorders. Another direction is the study of its mechanism of action and its effects on serotonin neurotransmission in the brain. Additionally, future research could investigate the potential use of 1-(2-Methoxyphenyl)piperazine-d8 Hydrochloride HCl as a tool for the study of serotonin receptors and their role in psychiatric disorders.
Synthesis Methods
1-(2-Methoxyphenyl)piperazine-d8 Hydrochloride HCl is synthesized using a deuterated reagent, such as deuterated methanol or deuterated hydrochloric acid. The synthesis process involves the reaction of MeOPP with the deuterated reagent, followed by purification and isolation of the deuterated product. 1-(2-Methoxyphenyl)piperazine-d8 Hydrochloride HCl is a stable and highly pure compound, making it suitable for use in scientific research.
Scientific Research Applications
1-(2-Methoxyphenyl)piperazine-d8 Hydrochloride HCl is widely used in scientific research to study the mechanism of action, biochemical and physiological effects, and potential therapeutic applications of MeOPP. MeOPP is a psychoactive drug that acts on the serotonin receptors in the brain, and it has been shown to have potential therapeutic applications in the treatment of depression, anxiety, and other psychiatric disorders. 1-(2-Methoxyphenyl)piperazine-d8 Hydrochloride HCl is used in research to study the pharmacokinetics and pharmacodynamics of MeOPP, as well as its potential therapeutic effects.
properties
IUPAC Name |
2,2,3,3,5,5,6,6-octadeuterio-1-(2-methoxyphenyl)piperazine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O.ClH/c1-14-11-5-3-2-4-10(11)13-8-6-12-7-9-13;/h2-5,12H,6-9H2,1H3;1H/i6D2,7D2,8D2,9D2; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDMVHGULHRJOEC-OEVGSOSGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCNCC2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=CC=CC=C2OC)([2H])[2H])[2H].Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.77 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyphenyl)piperazine-d8 Hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-Methoxy-1-[4-(oxiranylmethoxy)phenyl]ethanone](/img/structure/B564283.png)






